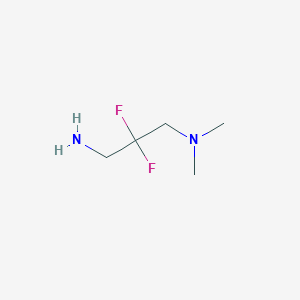(3-Amino-2,2-difluoropropyl)dimethylamine
CAS No.:
Cat. No.: VC17647469
Molecular Formula: C5H12F2N2
Molecular Weight: 138.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C5H12F2N2 |
|---|---|
| Molecular Weight | 138.16 g/mol |
| IUPAC Name | 2,2-difluoro-N',N'-dimethylpropane-1,3-diamine |
| Standard InChI | InChI=1S/C5H12F2N2/c1-9(2)4-5(6,7)3-8/h3-4,8H2,1-2H3 |
| Standard InChI Key | VYFOCGKACRPRSJ-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)CC(CN)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Formula
(3-Amino-2,2-difluoropropyl)dimethylamine is defined by the systematic name 3-(dimethylamino)-2,2-difluoropropan-1-amine. Its molecular formula reflects a compact structure comprising:
-
A difluoropropyl chain ()
-
A primary amine group () at the terminal carbon
The compound’s InChI key and linear structure formula remain unspecified in available literature, though its SMILES representation can be inferred as .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 138.159 g/mol |
| CAS Registry Number | 1601859-07-7 |
| Purity | 95% |
| PubChem CID | 84648329 |
Physicochemical Properties
Reactivity Profile
| Parameter | Specification |
|---|---|
| Signal Word | Danger |
| Precautionary Statements | P501, P261, P272, P270, P240, P210 |
| Storage Conditions | Inert atmosphere, 2–8°C, dark |
Comparative Analysis with Structural Analogs
Dimethylaminopropylamine
Dimethylaminopropylamine () shares the dimethylamine group but lacks fluorine substituents. This analog is widely employed in surfactant production due to its amphiphilic properties . The absence of fluorine reduces its metabolic stability, limiting pharmaceutical utility compared to fluorinated derivatives.
3-Aminopropyltriethoxysilane
Featuring a triethoxysilane group (), this compound exhibits adhesive properties ideal for coatings and sealants . Unlike (3-Amino-2,2-difluoropropyl)dimethylamine, its applications are confined to materials science rather than bioactive molecule synthesis.
Table 3: Structural and Functional Comparisons
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume